N,N-Bis(2-methylpropyl)phosphoramidic dichloride
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Overview
Description
N,N-Bis(2-methylpropyl)phosphoramidic dichloride is a chemical compound known for its unique structure and reactivity. It is a member of the phosphoramidic dichloride family, characterized by the presence of two chlorine atoms and a phosphoramidic group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylpropyl)phosphoramidic dichloride typically involves the reaction of phosphorus trichloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+2(CH3)2CHCH2NH2→(CH3)2CHCH2NHP(O)Cl2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-methylpropyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted phosphoramidic dichlorides.
Hydrolysis: The primary products are phosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Bis(2-methylpropyl)phosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic esters and other derivatives.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylpropyl)phosphoramidic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphosphoramic dichloride: Similar in structure but with methyl groups instead of 2-methylpropyl groups.
N,N-Dipropylphosphoramic dichloride: Similar but with propyl groups.
Bis(2-chloroethyl)phosphoramidic dichloride: Contains chloroethyl groups instead of 2-methylpropyl groups.
Uniqueness
N,N-Bis(2-methylpropyl)phosphoramidic dichloride is unique due to the presence of 2-methylpropyl groups, which impart specific steric and electronic properties
Properties
CAS No. |
189107-32-2 |
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Molecular Formula |
C8H18Cl2NOP |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
N-dichlorophosphoryl-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C8H18Cl2NOP/c1-7(2)5-11(6-8(3)4)13(9,10)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
LIYDNILYHQPPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)P(=O)(Cl)Cl |
Origin of Product |
United States |
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